2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH)
Description
2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH) is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH) is 199.06447134 g/mol and the complexity rating of the compound is 212. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Imaging Applications
2-Fluoro-L-tyrosine is used in the synthesis of radiotracers for imaging. For example, 2-[18F]Fluoro-L-tyrosine is developed for positron emission tomography (PET) imaging to study protein metabolism in vivo (Hess, Sichler, Kluge, & Coenen, 2002). Another study demonstrates the synthesis of 2-[18F]Fluoro-L-tyrosine for potential use in differential diagnostics of tumors and inflammations by PET (Fedorova, Kuznetsova, Mosevich, Shatik, Kataeva, Belokon, & Krasikova, 2006).
2. Brain Tumor Detection
The uptake of L-(2-18F)fluorotyrosine, a synthesized amino acid tracer, has been studied in patients with various brain tumors. It shows increased transport rates into tumors, suggesting its clinical value for the diagnosis and classification of brain tumors (Wienhard, Herholz, Coenen, Rudolf, Kling, Stöcklin, & Heiss, 1991).
3. Enzyme Interaction Studies
Research on the reactions of 2-fluoro-L-tyrosine with mushroom tyrosinase reveals its potential as a substrate for enzymatic studies, providing insights into enzyme interactions and functionality (Phillips, Fletcher, von Tersch, & Kirk, 1990).
4. Metabolic and Biochemical Analysis
Studies have been conducted on the metabolism of no-carrier-added 2-[18F]fluoro-L-tyrosine in rats, contributing to the understanding of cerebral protein synthesis and tracer metabolism in different brain areas (Aerts, Plenevaux, Lemaire, Giacomelli, Warnock, Phillips, & Luxen, 2008).
5. Chemogenomic and Chemoproteomic Techniques
Aryl fluorosulfates like 2-fluoro-L-tyrosine are utilized in chemogenomic and chemoproteomic techniques, playing a significant role in drug discovery and biomedical research (Jones, 2018).
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIXBMNLWITCR-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997897 | |
Record name | 2-Fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7656-31-7 | |
Record name | 2-Fluorotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007656317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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